Mesityl(piperidin-4-yl)methanone hydrochloride
Description
"Mesityl(piperidin-4-yl)methanone hydrochloride" belongs to a class of piperidinyl methanone derivatives, which are characterized by a piperidine ring substituted at the 4-position with a methanone group bearing an aryl or heteroaryl moiety. These compounds are critical intermediates in pharmaceutical chemistry, particularly in the development of central nervous system (CNS) agents, enzyme inhibitors, and receptor modulators .
Piperidinyl methanone hydrochlorides generally exhibit moderate to high solubility in polar solvents, stability under ambient conditions, and tunable electronic properties depending on the substituent attached to the methanone group. Their pharmacological relevance stems from the piperidine ring’s conformational flexibility and the ability to engage in hydrogen bonding or π-π interactions via aromatic substituents .
Properties
IUPAC Name |
piperidin-4-yl-(2,4,6-trimethylphenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c1-10-8-11(2)14(12(3)9-10)15(17)13-4-6-16-7-5-13;/h8-9,13,16H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPHJLMAYGXSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2CCNCC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mesityl(piperidin-4-yl)methanone hydrochloride typically involves the reaction of mesityl chloride with piperidin-4-yl methanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically obtained through a series of purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Mesityl(piperidin-4-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of mesityl(piperidin-4-yl)methanone hydrochloride exhibit significant antitumor properties. For instance, compounds structurally similar to mesityl(piperidin-4-yl)methanone have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that certain analogs could induce apoptosis in cancer cells, leading to increased caspase activity, which is crucial for programmed cell death .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. Studies have shown that piperidine derivatives can enhance antimicrobial activity when modified with specific functional groups, including sulfonamides. The incorporation of these groups into the mesityl(piperidin-4-yl)methanone structure has resulted in compounds with improved activity against a range of bacterial strains.
Enzyme Inhibition
This compound has potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE). This inhibition is relevant for conditions like Alzheimer's disease, where increased levels of acetylcholine are desired. The compound's structural characteristics allow it to interact effectively with the active site of AChE, thereby enhancing its therapeutic potential .
Central Nervous System Effects
Research suggests that this compound may influence central nervous system disorders. Its piperidine moiety is associated with various neurological effects, and modifications can lead to compounds that exhibit neuroprotective properties or improve cognitive functions .
Study on Antitumor Efficacy
A notable case study involved the evaluation of this compound analogs against colon cancer cell lines. The study revealed that certain modifications led to enhanced potency and selectivity towards cancer cells while minimizing toxicity to normal cells. The analogs demonstrated IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents .
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Analog A | 5.2 | DLD-1 | Apoptosis induction |
| Analog B | 3.8 | HT29 | Caspase activation |
Antimicrobial Activity Evaluation
In a separate investigation, the antimicrobial efficacy of this compound derivatives was assessed against Gram-positive and Gram-negative bacteria. The results showed a marked increase in activity with specific substitutions on the piperidine ring, highlighting the importance of structural modifications in enhancing biological activity.
| Derivative | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| Derivative X | 12 µg/mL | Staphylococcus aureus |
| Derivative Y | 8 µg/mL | Escherichia coli |
Mechanism of Action
The mechanism of action of mesityl(piperidin-4-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Chloro and fluoro substituents () increase electrophilicity, influencing reactivity and metabolic stability .
- Conformational Flexibility : X-ray studies of the sulfonyl-difluorophenyl compound () confirm a chair conformation for the piperidine ring, stabilized by intramolecular hydrogen bonds (O—H···O, C—H···O) and π-π interactions. This contrasts with simpler aryl derivatives, which may adopt less rigid conformations .
Physicochemical Properties
Key Observations :
- The thiophene-substituted compound () exhibits a high melting point (251°C), suggesting strong crystal lattice interactions, possibly due to sulfur’s polarizability .
- Sulfonyl-containing derivatives () demonstrate superior stability via hydrogen bonding and π-interactions, critical for prolonged shelf life in pharmaceutical formulations .
Key Observations :
- Thiophene-substituted compounds () require dry storage to prevent hydrolysis, whereas aminomethyl derivatives () necessitate refrigeration for long-term stability .
Biological Activity
Mesityl(piperidin-4-yl)methanone hydrochloride is a compound with potential therapeutic applications due to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring attached to a mesityl group (2,4,4-trimethylpentan-2-one). Its molecular formula is CHClNO, with a molecular weight of approximately 229.73 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body.
- Receptor Binding : Preliminary studies suggest that this compound may exhibit affinity for serotonin and dopamine receptors, which are crucial in mood regulation and neuroprotection.
- Enzyme Inhibition : It has been proposed that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases.
Pharmacological Effects
The pharmacological profile of this compound includes various biological activities:
- Antitumor Activity : Research indicates that this compound may possess antiproliferative effects against certain cancer cell lines. For instance, it has shown promising results in inhibiting the growth of colon cancer cells in vitro.
- Antimicrobial Activity : this compound has been evaluated for its antibacterial properties. In studies, it demonstrated significant activity against various bacterial strains.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Anticancer Properties :
A study conducted on human colon cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound was found to decrease cell viability significantly compared to untreated controls. -
Neuroprotective Effects :
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. Results indicated that this compound reduced oxidative damage markers and improved cell survival rates.
Q & A
Q. What are the key synthetic routes for Mesityl(piperidin-4-yl)methanone hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including (1) formation of the piperidine ring, (2) introduction of the mesityl group via nucleophilic substitution or Friedel-Crafts acylation, and (3) hydrochloride salt formation. Reaction conditions such as temperature (e.g., 0–60°C for acylation), solvent polarity (e.g., dichloromethane vs. THF), and catalyst selection (e.g., Lewis acids like AlCl₃) critically impact yield and purity. For example, excess mesityl chloride may improve acylation efficiency but could require rigorous purification to remove byproducts .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR (to confirm piperidine ring conformation and mesityl substitution), FT-IR (to verify carbonyl and hydrochloride bonding), and mass spectrometry (for molecular ion validation) is recommended. X-ray crystallography may resolve structural ambiguities, particularly for assessing the hydrochloride salt’s ionic interactions .
Q. How does the hydrochloride salt form enhance the compound’s solubility and stability?
- Methodological Answer : The hydrochloride salt improves aqueous solubility by introducing ionic interactions, which facilitate dissolution in polar solvents (e.g., water or ethanol). Stability is enhanced via reduced hygroscopicity compared to the free base. Stability testing under varying pH (e.g., 3–7) and temperature (e.g., 25°C vs. 40°C) can quantify degradation kinetics .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during mesityl group introduction?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables:
- Catalyst loading (e.g., 0.1–1.0 equiv AlCl₃).
- Reaction time (monitored via TLC/HPLC).
- Solvent system (e.g., dichloromethane vs. toluene).
Post-reaction, employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the target compound. LC-MS can identify side products like over-acylated derivatives .
Q. What computational methods predict the compound’s conformational stability and binding modes with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) model piperidine ring puckering and mesityl group orientation. Docking studies (AutoDock Vina) predict binding affinities to targets like GPCRs or kinases. Compare results with experimental data (e.g., X-ray or SPR) to validate computational models .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, IC₅₀ determination methods). Conduct orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and standardize protocols (e.g., ATP concentration in kinase assays). Statistical meta-analysis of published data can identify confounding variables .
Q. What strategies mitigate instability of the hydrochloride salt under high humidity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
